Acridine-4-sulfonic acid
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Overview
Description
Acridine-4-sulfonic acid is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities
Preparation Methods
Synthetic Routes and Reaction Conditions: Acridine-4-sulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of acridine using sulfuric acid or chlorosulfonic acid. The reaction typically occurs under controlled temperatures to ensure the selective introduction of the sulfonic acid group at the 4-position of the acridine ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of catalysts, such as p-sulfonic acid calix4arene, has been explored to improve reaction rates and selectivity . These methods offer advantages such as shorter reaction times and higher yields.
Chemical Reactions Analysis
Types of Reactions: Acridine-4-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonyl derivatives.
Reduction: The acridine ring can be reduced under specific conditions to yield dihydroacridine derivatives.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed in hydrogenation reactions.
Substitution: Nucleophiles such as amines or alcohols are used under basic conditions.
Major Products:
Oxidation: Sulfonyl chlorides and sulfonyl fluorides.
Reduction: Dihydroacridine derivatives.
Substitution: Sulfonamide derivatives.
Scientific Research Applications
Acridine-4-sulfonic acid has found applications in various scientific fields:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Acts as a fluorescent probe for studying biological molecules and cellular processes.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of acridine-4-sulfonic acid is primarily attributed to its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA and inhibits the activity of enzymes such as topoisomerases and telomerases . The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological targets.
Comparison with Similar Compounds
- p-Sulfonic acid calix 4arene: Employed as a catalyst in the synthesis of acridine derivatives .
Acridine-1,8-dione: Known for its biological activity and applications in drug discovery.
Acridinediones: Used in the production of antimicrobial and anticancer drugs.
Uniqueness: Acridine-4-sulfonic acid stands out due to its specific sulfonic acid group at the 4-position, which imparts unique chemical properties and enhances its solubility. This makes it particularly useful in applications requiring high solubility and reactivity .
Properties
CAS No. |
861526-44-5 |
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Molecular Formula |
C13H9NO3S |
Molecular Weight |
259.28 g/mol |
IUPAC Name |
acridine-4-sulfonic acid |
InChI |
InChI=1S/C13H9NO3S/c15-18(16,17)12-7-3-5-10-8-9-4-1-2-6-11(9)14-13(10)12/h1-8H,(H,15,16,17) |
InChI Key |
BHURFNYMIAKIIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)S(=O)(=O)O |
Origin of Product |
United States |
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